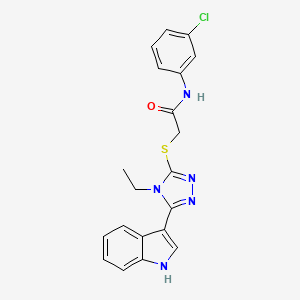

N-(3-chlorophenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(3-chlorophenyl)-2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN5OS/c1-2-26-19(16-11-22-17-9-4-3-8-15(16)17)24-25-20(26)28-12-18(27)23-14-7-5-6-13(21)10-14/h3-11,22H,2,12H2,1H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWJMKHLONCDDCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)Cl)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

Indole Derivative Synthesis: The indole moiety is often prepared through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

Thioacetamide Linkage Formation: The final step involves the coupling of the triazole-indole intermediate with 3-chlorophenyl thioacetamide under conditions that promote nucleophilic substitution, such as the use of a base like sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

Reduction: Reduction reactions can target the triazole ring or the chlorophenyl group, potentially yielding amine derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Oxindole derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(3-chlorophenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound may exhibit interesting bioactivity due to the presence of the indole and triazole moieties, which are known to interact with various biological targets. It could be investigated for its potential as an antimicrobial, antifungal, or anticancer agent.

Medicine

In medicinal chemistry, the compound’s structure suggests it could be a candidate for drug development. The triazole ring is a common pharmacophore in many drugs, and the indole moiety is known for its biological activity. Research could focus on its efficacy and safety as a therapeutic agent.

Industry

Industrially, the compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The indole moiety might bind to specific protein sites, while the triazole ring could participate in hydrogen bonding or hydrophobic interactions, affecting cellular pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound’s closest analogs differ in substituents on the triazole ring, acetamide group, or aromatic systems. Key examples include:

Table 1: Structural Comparison of Selected Triazolylthioacetamide Derivatives

Key Observations :

- Indole vs. This may enhance selectivity for eukaryotic enzymes over insect receptors.

- Chlorophenyl Positioning: The 3-chlorophenyl group on the acetamide (vs.

Table 3: Reported Bioactivities of Analogs

Biological Activity

N-(3-chlorophenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and various therapeutic applications.

Molecular Structure

The compound can be described by the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C₁₇H₁₆ClN₅OS

- Molecular Weight : 373.9 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing the 1,2,4-triazole moiety. Triazoles have been shown to exhibit significant activity against various pathogens, including bacteria and fungi. The compound has demonstrated promising results in vitro against a range of microbial strains.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.125 μg/mL |

| Escherichia coli | 0.5 μg/mL |

| Candida albicans | 2 μg/mL |

These findings suggest that the compound's triazole core is crucial for its antimicrobial efficacy, as similar derivatives have shown comparable or superior activity against resistant strains .

Anticancer Potential

The indole and triazole components of the compound contribute to its potential anticancer properties. Indole derivatives are known for their ability to inhibit cancer cell proliferation and induce apoptosis. Research indicates that compounds with such structures can affect various signaling pathways involved in cancer progression.

Case Study: Indole-Triazole Derivatives

A study evaluated a series of indole-triazole hybrids for their cytotoxic effects on cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in a dose-dependent manner:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| A549 (Lung Cancer) | 15 |

| HeLa (Cervical Cancer) | 12 |

This suggests that the incorporation of both indole and triazole moieties enhances the biological activity of these compounds .

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition : The triazole ring can act as a potent inhibitor of various enzymes crucial for microbial survival and cancer cell proliferation.

- Cell Cycle Arrest : Indole derivatives may induce cell cycle arrest at specific phases, leading to reduced proliferation rates.

- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, promoting programmed cell death.

Q & A

Q. What are the common synthetic routes for preparing N-(3-chlorophenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide?

The synthesis typically involves:

- Triazole ring formation : Reacting 4-amino-5-(heteroaryl)-1,2,4-triazole precursors with thiol reagents under controlled conditions (e.g., reflux in ethanol with catalytic acid) to introduce the thioether group .

- Acetamide coupling : Using chloroacetyl chloride or similar agents to functionalize the triazole-thiol intermediate, followed by reaction with 3-chloroaniline in the presence of a base like triethylamine .

- Purification : Recrystallization from ethanol-DMF mixtures ensures high purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

Q. What is the hypothesized mechanism of action in biological studies?

The triazole-thioacetamide scaffold may act as a ligand for receptors or enzymes. For example, structurally related compounds (e.g., VUAA1 analogs) modulate insect odorant receptors by stabilizing open-channel conformations . The indole group could enhance binding to hydrophobic pockets in target proteins .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during synthesis?

- Temperature control : Maintaining 20–25°C during acetamide coupling reduces undesired hydrolysis .

- Solvent selection : Polar aprotic solvents (e.g., dioxane) improve nucleophilic substitution efficiency .

- Statistical modeling : Design of Experiments (DoE) approaches can identify critical variables (e.g., reagent ratios, reaction time) for yield optimization .

Q. How do tautomeric forms of the triazole ring affect biological activity?

The 1,2,4-triazole moiety exhibits thione-thiol tautomerism, which alters electronic properties and binding affinity. Computational studies (e.g., MESP, HOMO-LUMO analysis) predict tautomer stability, while FTIR and X-ray crystallography validate dominant forms . For instance, the thione form may enhance hydrogen bonding with target proteins .

Q. What strategies resolve contradictions in biological activity data across studies?

- Structural validation : Ensure synthesized batches match reported spectral data to rule out impurities .

- Assay standardization : Differences in cell lines (e.g., Drosophila vs. mammalian models) or receptor isoforms can explain variability .

- Solubility adjustments : Use co-solvents like DMSO at <0.1% to avoid aggregation artifacts .

Q. How can computational methods guide the design of derivatives with improved potency?

- Docking simulations : Map interactions between the triazole-thioacetamide core and binding pockets (e.g., insect Orco receptors) .

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing Cl on phenyl) with bioactivity .

- ADMET profiling : Predict metabolic stability and toxicity using tools like SwissADME .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.